![molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7](/img/structure/B569280.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Übersicht
Beschreibung
“6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and Cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O. The reaction yields high results and excellent chemoselectivity .
Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” can be represented by the InChI code: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . The Canonical SMILES representation is: C1CC2=C(C1)N=CC=C2 .
Physical And Chemical Properties Analysis
The molecular weight of “6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine” is 119.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b]pyridine is significantly utilized in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. It exhibits various biological activities, including potential antiulcer and anticancer properties. Its preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% and showing promising development prospects (Fu Chun, 2007).
Chemical Synthesis and Modifications
The compound is a key component in synthesizing pyrimidines and tetrahydroquinolines through a one-pot, multi-step process. This process involves coupling, isomerization, Stork-enamine alkylation, and cyclocondensation, underscoring its versatility in chemical synthesis (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).
Catalytic Synthesis Approaches
Catalytic methods have been developed for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine, including the use of copper(I) chloride under autoclave conditions. This approach yields a product with over 60% efficiency and high purity, demonstrating the effectiveness of catalytic synthesis in producing this compound (Zhong Wei-hui, 2007).
Anticancer Research
Recent studies have explored the synthesis of novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives under high-pressure conditions, assessing their potential as anticancer agents. Preliminary tests showed promising results against several cancer cell lines, suggesting a potential role in anticancer drug design (H. Behbehani, Fatemah A. Aryan, K. Dawood, H. M. Ibrahim, 2020).
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBSOMPLLSUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984078 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
CAS RN |
654676-62-7 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)

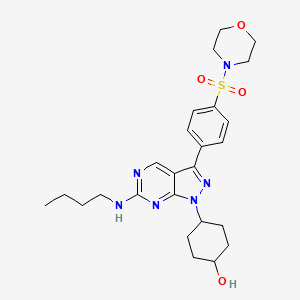
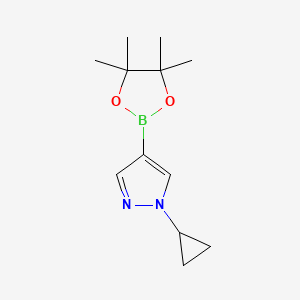
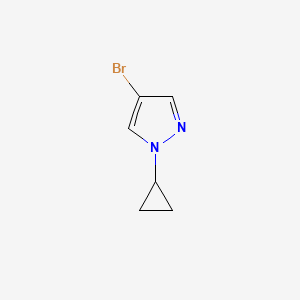
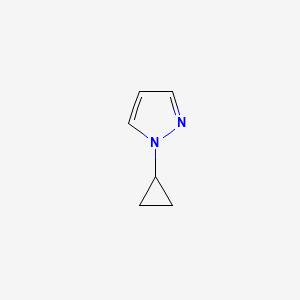



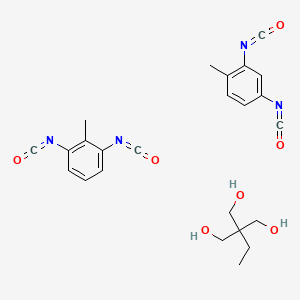
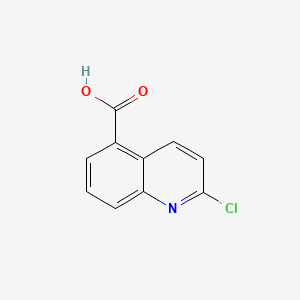
![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)
